molecular formula C3H5F3N2O B8443368 3,3,3-Trifluoro-N-hydroxy-propionamidine

3,3,3-Trifluoro-N-hydroxy-propionamidine

Cat. No.: B8443368
M. Wt: 142.08 g/mol
InChI Key: GLGKGSOVWORLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-N-hydroxy-propionamidine is a fluorinated organic compound characterized by a trifluoromethyl (-CF₃) group, a hydroxyamine (-NHOH) moiety, and an amidine (-C(NH₂)NH) functional group.

Properties

Molecular Formula

C3H5F3N2O

Molecular Weight

142.08 g/mol

IUPAC Name

3,3,3-trifluoro-N'-hydroxypropanimidamide

InChI

InChI=1S/C3H5F3N2O/c4-3(5,6)1-2(7)8-9/h9H,1H2,(H2,7,8)

InChI Key

GLGKGSOVWORLIG-UHFFFAOYSA-N

Canonical SMILES

C(C(=NO)N)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 3,3,3-Trifluoro-N-hydroxy-propionamidine and related compounds from the evidence:

Compound Molecular Formula Functional Groups Key Properties Applications References
This compound C₃H₅F₃N₂O Trifluoromethyl, hydroxyamine, amidine High polarity, potential metabolic stability Pharmaceuticals, agrochemicals (inferred) N/A
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Chloro, phthalimide ring High thermal stability, monomer for polyimides Polymer synthesis
3-Trifluoromethylpyridine C₆H₄F₃N Trifluoromethyl, pyridine ring Lipophilicity, electron-withdrawing effects Agrochemicals, drug intermediates
4-Fluorobenzyl chloride C₇H₆ClF Fluorobenzyl, chloro Reactive alkylating agent Organic synthesis

Key Findings from Comparative Studies

Electronic Effects of Substituents
  • Trifluoromethyl (-CF₃) vs. Chloro (-Cl): The trifluoromethyl group in this compound and 3-Trifluoromethylpyridine is strongly electron-withdrawing, enhancing chemical stability and resistance to oxidation compared to chloro-substituted analogs like 3-Chloro-N-phenyl-phthalimide . This property is critical in agrochemicals, where prolonged environmental persistence is often desirable.
  • Amidine vs. Phthalimide: The amidine group in the target compound is a strong base, enabling interactions with acidic biological targets. In contrast, the phthalimide ring in 3-Chloro-N-phenyl-phthalimide contributes to rigidity and thermal stability, making it suitable for high-performance polymers .
Solubility and Reactivity
  • The hydroxyamine (-NHOH) group in this compound may enhance water solubility through hydrogen bonding, unlike 3-Trifluoromethylpyridine, which is highly lipophilic due to its aromatic ring and trifluoromethyl group .

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